molecular formula C6H12ClF2N B1480383 1-(1-(difluoromethyl)cyclopropyl)-N-methylmethanamine hydrochloride CAS No. 2098063-14-8

1-(1-(difluoromethyl)cyclopropyl)-N-methylmethanamine hydrochloride

Cat. No.: B1480383
CAS No.: 2098063-14-8
M. Wt: 171.61 g/mol
InChI Key: YGNPFBCRUIZYHX-UHFFFAOYSA-N
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Description

“1-(1-(difluoromethyl)cyclopropyl)-N-methylmethanamine hydrochloride” is a chemical compound with the CAS Number: 1785097-21-3 . It is a powder with a molecular weight of 157.59 . The IUPAC name for this compound is "(1-(difluoromethyl)cyclopropyl)methanamine hydrochloride" .


Synthesis Analysis

The synthesis of difluoromethyl cyclopropanes has been studied to a limited extent . The late-stage difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S, have benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .


Molecular Structure Analysis

The InChI code for this compound is "1S/C5H9F2N.ClH/c6-4(7)5(3-8)1-2-5;/h4H,1-3,8H2;1H" . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics . Examples of electrophilic, nucleophilic, radical, and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds .


Physical and Chemical Properties Analysis

This compound is a powder with a molecular weight of 157.59 . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

1-Methylcyclopropene (1-MCP) Applications

Ethylene Inhibition in Agriculture : 1-Methylcyclopropene (1-MCP) is widely recognized for its ability to inhibit the action of ethylene, a plant hormone responsible for ripening and senescence in fruits, vegetables, and floriculture crops. By blocking ethylene receptors, 1-MCP can delay ripening and extend the shelf life of agricultural products. This property has made 1-MCP a valuable tool in postharvest handling, allowing for longer storage and transport times for perishable produce (Blankenship & Dole, 2003).

Commercial Use and Research in Horticulture : The adoption of 1-MCP technology in the apple industry and its exploration for other fruits and vegetables highlight its commercial viability and the interest in expanding its applications. Research has been aimed at understanding its effects on a broad range of produce to optimize its benefits and address limitations, such as cultivar-specific responses and the influence of preharvest conditions (Sozzi et al., 2007).

Controlled Release and Packaging Innovations : Developing formulations and packaging systems for the controlled release of 1-MCP indicates a direction towards integrating the compound more seamlessly into the supply chain, reducing application complexity, and enhancing safety and efficacy. This area of research involves the creation of 1-MCP-incorporated materials that can maintain or enhance the quality of fresh produce during storage and transport (Hu et al., 2017).

Safety and Hazards

The safety information for this compound includes several precautionary statements such as P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes correspond to specific safety measures that need to be taken while handling this compound.

Future Directions

The field of difluoromethylation has seen significant advances in recent years . These advances have streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry . The precise site-selective installation of CF2H onto large biomolecules such as proteins is an exciting departure in this field .

Properties

IUPAC Name

1-[1-(difluoromethyl)cyclopropyl]-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2N.ClH/c1-9-4-6(2-3-6)5(7)8;/h5,9H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNPFBCRUIZYHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1(CC1)C(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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